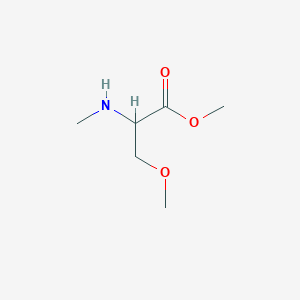

Methyl 3-methoxy-2-(methylamino)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-2-(methylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7-5(4-9-2)6(8)10-3/h5,7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLJQHNLDHDNPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(COC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-methoxy-2-(methylamino)propanoate CAS number search

An In-Depth Technical Guide to Methyl 3-methoxy-2-(methylamino)propanoate (CAS 7752-32-1)

Executive Summary

In the rapidly evolving landscape of peptidomimetics and complex natural product synthesis, functionalized unnatural amino acids serve as indispensable building blocks. This compound , universally identified by its CAS number 7752-32-1 [1][2], is the methyl ester of N,O-dimethylserine. This technical whitepaper provides a rigorous examination of its physicochemical properties, its mechanistic role in enhancing the pharmacokinetic profiles of peptide drugs, and a field-proven, self-validating synthetic protocol for its preparation.

Physicochemical Profiling

Understanding the fundamental properties of CAS 7752-32-1 is critical for predicting its behavior in organic synthesis, particularly regarding solubility, reactivity, and steric hindrance during peptide coupling.

Table 1: Quantitative and Structural Data Summary

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 7752-32-1[1][2] |

| Common Synonyms | Methyl N,O-dimethylserinate; Alanine, 3-methoxy-N-methyl-, methyl ester[2][3] |

| Molecular Formula | C₆H₁₃NO₃[1][2] |

| Molecular Weight | 147.17 g/mol [1][2] |

| SMILES String | CNC(C(OC)=O)COC[4] |

| Structural Classification | Unnatural Amino Acid Derivative (Serine analog) |

Mechanistic Role in Peptidomimetics & Drug Discovery

The incorporation of N,O-dimethylserine into peptide backbones is not merely a structural novelty; it is a calculated pharmacokinetic strategy. Natural peptides often suffer from poor membrane permeability and rapid degradation by proteolytic enzymes. Modifying the serine residue via exhaustive methylation directly addresses these liabilities.

As demonstrated in the development of, a potent anticancer cyclic depsipeptide, substituting standard amino acids with N-methylated variants like N,O-dimethylserine preserves cytotoxic activity while fundamentally altering the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[5][6].

The Causality of N-Methylation:

-

Elimination of Hydrogen Bond Donors: By replacing the amide N-H proton with an N-CH₃ group, the desolvation energy required for the peptide to cross lipophilic cell membranes is drastically reduced.

-

Steric Shielding: The bulky N-methyl group introduces steric hindrance around the peptide bond. This physical barrier prevents proteases from accessing and cleaving the amide linkage, significantly increasing the in vivo half-life of the therapeutic agent.

Logical relationship between N,O-dimethylation and improved pharmacokinetic properties.

Synthetic Workflows: The Exhaustive Methylation Strategy

While this compound can be sourced from specialized chemical vendors[7][8], synthesizing it de novo from L-Serine is a fundamental exercise in protective group logic and exhaustive alkylation.

The most efficient route utilizes a one-pot exhaustive methylation of N-Boc-Serine. Because the starting material contains three acidic protons (the carboxylic acid, the carbamate N-H, and the hydroxyl O-H), a strong base like Sodium Hydride (NaH) is deployed to generate a tri-anion equivalent, which is subsequently trapped by an excess of Methyl Iodide (MeI).

Synthetic pathway of this compound via exhaustive methylation.

Experimental Protocol: Self-Validating Synthesis

As a Senior Application Scientist, I emphasize protocols that are structurally sound and self-validating. The following methodology is designed to provide clear physical checkpoints that confirm reaction progress without requiring immediate chromatographic analysis.

Phase 1: Exhaustive Methylation

Objective: Convert N-Boc-Serine to N-Boc-N,O-dimethylserine methyl ester. Reagents: N-Boc-L-Serine (1.0 eq), NaH (60% dispersion in mineral oil, 4.0 eq), MeI (5.0 eq), Anhydrous DMF.

-

Preparation: Dissolve N-Boc-L-Serine in anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

-

Deprotonation: Add the NaH portion-wise.

-

Causality: NaH is chosen over weaker bases (like K₂CO₃) because it guarantees complete deprotonation of the sterically hindered carbamate NH.

-

Self-Validating Checkpoint: The addition of NaH will immediately generate H₂ gas. Do not proceed until the bubbling completely ceases. The cessation of gas evolution is your physical confirmation that the tri-anion has been successfully formed.

-

-

Alkylation: Add MeI dropwise while strictly maintaining the temperature at 0 °C.

-

Causality: MeI is highly volatile and the alkylation is exothermic. Keeping the reaction cold prevents the thermal degradation of DMF into dimethylamine, which would otherwise react with MeI and create unwanted byproducts.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 12 hours. Quench carefully with cold water, extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Phase 2: Acidic Deprotection & Isolation

Objective: Cleave the Boc group to yield CAS 7752-32-1. Reagents: 4M HCl in Dioxane.

-

Deprotection: Dissolve the crude intermediate in a minimal volume of Dichloromethane (DCM). Add 4M HCl in Dioxane (10.0 eq) at room temperature.

-

Causality: While Trifluoroacetic acid (TFA) is the industry standard for Boc removal, using HCl in Dioxane directly yields the hydrochloride salt of the target molecule. This salt is highly crystalline, allowing for isolation via simple filtration, thereby bypassing the need for tedious reverse-phase HPLC purification[9].

-

-

Monitoring: Stir for 2 hours.

-

Self-Validating Checkpoint: The reaction is complete when CO₂ gas evolution stops and a fine white precipitate (the HCl salt of the product) begins to crash out of the solution.

-

-

Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether and filter.

-

Neutralization (Optional): To obtain the free base (this compound), partition the HCl salt between DCM and saturated aqueous NaHCO₃. Extract, dry, and concentrate.

Analytical Validation

To ensure the integrity of the synthesized this compound, the following analytical signatures must be confirmed:

-

Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak at m/z 148.1.

-

¹H NMR (CDCl₃): The spectrum must show three distinct singlet peaks integrating to 3 protons each, corresponding to the three newly introduced methyl groups: the ester methoxy (-COOCH₃ ), the ether methoxy (-OCH₃ ), and the N-methyl (-NHCH₃ ). The disappearance of the massive 9-proton singlet at ~1.4 ppm confirms the complete removal of the Boc protecting group.

References

-

Yao, et al. (2023). "Design of Synthetic Surrogates for the Macrolactone Linker Motif in Coibamide A". ACS Medicinal Chemistry Letters. Available at:[Link]

-

Database of Antimicrobial Activity and Structure of Peptides (DBAASP). "N,O-dimethylserine Monomer Database Entry". DBAASP. Available at: [Link]

Sources

- 1. 7752-32-1 cas, this compound - купить реактив в интернет-магазине Красная звезда | M996200 Macklin [tdkz.su]

- 2. 001chemical.com [001chemical.com]

- 3. 001chemical.com [001chemical.com]

- 4. ,this compound,7752-32-1-上海康满林 [shachemlin.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. 7752-32-1|this compound|BLD Pharm [bldpharm.com]

- 8. N,O-二甲基丝氨酸甲酯 | Methyl n,o-dimethylserinate | 7752-32-1 - 乐研试剂 [leyan.com]

- 9. Boc-o-Methyl-D-serine | 86123-95-7 | Benchchem [benchchem.com]

The Alchemist's Toolkit: A Guide to Non-Proteinogenic Amino Acids in Modern Drug Discovery

Foreword: Beyond the Canonical Twenty

In the intricate dance of molecular recognition that underpins all biological processes, the twenty proteinogenic amino acids have long been considered the primary choreographers. They are the fundamental building blocks, dictated by the central dogma, from which the vast proteome of life is constructed. However, the relentless pursuit of therapeutic innovation has led medicinal chemists and drug developers to look beyond this canonical set, into the vast and fertile landscape of non-proteinogenic amino acids (NPAAs). These "unnatural" building blocks, numbering in the thousands, represent a paradigm shift in drug design, offering a powerful toolkit to overcome the inherent limitations of native peptides and small molecules.[1][2][3][4]

This guide is intended for researchers, scientists, and drug development professionals who seek to harness the transformative potential of NPAAs. It is not a rigid instruction manual, but rather a technical exploration into the "why" and "how" of their application. We will delve into the strategic advantages conferred by these unique molecular scaffolds, dissect the experimental workflows for their incorporation and evaluation, and examine real-world case studies that underscore their therapeutic impact. As we navigate this exciting frontier, it will become clear that NPAAs are not merely esoteric chemical curiosities, but essential tools for the modern drug discovery alchemist.

The Strategic Imperative for NPAAs: Rewriting the Rules of Drugability

Peptide-based therapeutics, in their native form, often exhibit high potency and target selectivity, a direct consequence of their evolution as biological signaling molecules.[2] However, their journey from a promising lead to a viable therapeutic is fraught with challenges, primarily their susceptibility to enzymatic degradation and poor pharmacokinetic profiles.[2][3] This is where the strategic incorporation of NPAAs becomes a game-changer.

The fundamental advantage of NPAAs lies in their structural diversity, which allows for the fine-tuning of a molecule's physicochemical properties. By introducing modifications to the side chain, the backbone, or the stereochemistry of an amino acid residue, we can fundamentally alter its interaction with biological systems.[2][5]

Key Advantages of NPAA Incorporation:

-

Enhanced Proteolytic Stability: The peptide bonds of natural L-amino acids are readily recognized and cleaved by proteases. Introducing NPAAs, such as D-amino acids, N-methylated amino acids, or β-amino acids, creates a steric shield or alters the peptide backbone in a way that is no longer recognized by these enzymes.[6] This dramatically increases the in vivo half-life of the therapeutic.

-

Improved Pharmacokinetic Profile: NPAAs can be used to modulate a peptide's solubility, lipophilicity, and ability to bind to plasma proteins like albumin.[7][8] This allows for a longer circulation time and a more favorable dosing regimen.

-

Increased Potency and Selectivity: The unique side chains and conformational constraints imposed by NPAAs can lead to a more precise fit with the target receptor, enhancing binding affinity and potency.[9] This can also improve selectivity for the target receptor over off-target proteins, reducing the potential for side effects.

-

Conformational Control: NPAAs can be used to induce or stabilize specific secondary structures, such as α-helices or β-turns, which are often critical for biological activity.[5] This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in potency.

The following diagram illustrates the logical relationship between the challenges of native peptides and the solutions offered by NPAA incorporation.

Caption: Cyclical workflow of Fmoc-Solid Phase Peptide Synthesis.

Validation and Characterization: Ensuring Quality and Efficacy

The synthesis of an NPAA-containing peptide is only the first step. Rigorous validation and characterization are essential to ensure the quality of the synthetic product and to quantify the impact of the NPAA incorporation on its biological properties.

Physicochemical Characterization

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for the characterization of synthetic peptides. [10][11]

-

Reverse-Phase HPLC (RP-HPLC): This technique is used to assess the purity of the crude peptide and to purify it to the desired level. The retention time of the peptide can also provide information about its hydrophobicity. [11]* Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acid sequence has been assembled. [10]

In Vitro Stability Assays

A key rationale for incorporating NPAAs is to enhance proteolytic stability. In vitro protease stability assays are a straightforward and effective way to evaluate this.

Representative Protocol for In Vitro Protease Stability Assay:

-

Preparation of Solutions:

-

Prepare a stock solution of the peptide in a suitable buffer.

-

Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture of proteases found in serum).

-

-

Incubation:

-

Incubate the peptide solution with the protease solution at a physiological temperature (37°C).

-

Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Quenching the Reaction:

-

Stop the enzymatic reaction in each aliquot by adding a quenching agent, such as a strong acid (e.g., TFA) or a protease inhibitor. [12]

-

-

Analysis:

-

Analyze the samples by RP-HPLC.

-

Quantify the amount of intact peptide remaining at each time point by measuring the peak area.

-

Plot the percentage of intact peptide versus time to determine the degradation rate and half-life. [13]

-

Functional Assays

The ultimate goal of incorporating NPAAs is to improve the therapeutic properties of the peptide. Therefore, it is crucial to assess the impact of the modification on the peptide's biological activity. The specific functional assays will depend on the therapeutic target and mechanism of action, but may include:

-

Receptor Binding Assays: To determine the binding affinity (e.g., Kd or IC50) of the peptide to its target receptor.

-

Cell-Based Assays: To measure the functional activity of the peptide in a cellular context (e.g., stimulation of a signaling pathway, inhibition of cell proliferation).

-

In Vivo Studies: To evaluate the pharmacokinetic profile, efficacy, and safety of the NPAA-containing peptide in an animal model.

The following diagram outlines a typical workflow for the discovery and optimization of NPAA-containing peptide therapeutics.

Caption: Iterative workflow for NPAA-peptide drug discovery.

Case Studies: NPAAs in Action

The theoretical advantages of NPAAs are compelling, but their true value is demonstrated in their successful application in FDA-approved drugs.

Case Study 1: Semaglutide (Ozempic®, Rybelsus®, Wegovy®)

Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity. [7]Native GLP-1 has a very short half-life of only 1-2 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). [7][8]The developers of semaglutide made several key modifications to the native GLP-1 sequence, including the incorporation of a non-proteinogenic amino acid, to overcome this limitation.

-

NPAA Incorporation: The alanine at position 8 of GLP-1 was replaced with 2-aminoisobutyric acid (Aib) . [10][14]* Mechanism of Action: The bulky methyl groups of Aib provide steric hindrance that prevents the binding and cleavage of the peptide by DPP-4. [7]* Therapeutic Benefit: This single NPAA substitution, in combination with other modifications that promote albumin binding, dramatically increases the half-life of semaglutide to approximately 7 days, allowing for once-weekly administration. [7][8] Quantitative Impact of NPAA Incorporation in GLP-1 Analogs:

| Peptide | Key Modifications | In Vivo Half-life |

| Native GLP-1 | None | ~1-2 minutes [7][8] |

| Liraglutide | Fatty acid acylation, Arg34 substitution | ~13 hours [8][15] |

| Semaglutide | Aib8 substitution , fatty acid acylation, Arg34 substitution | ~165 hours (7 days) [8][14] |

Case Study 2: Cyclosporine

Cyclosporine is a cyclic undecapeptide that is widely used as an immunosuppressant to prevent organ transplant rejection. [16]Its structure is a testament to the power of NPAAs in creating potent and stable therapeutics.

-

NPAA Content: Cyclosporine contains several non-proteinogenic amino acids, including D-alanine , α-aminobutyric acid , and the unique (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) . [2][17]It also features extensive N-methylation of the peptide backbone. [17]* Mechanism of Action: The complex, constrained cyclic structure conferred by the NPAAs and N-methylation is crucial for its ability to bind to its intracellular target, cyclophilin, and subsequently inhibit calcineurin, a key enzyme in the T-cell activation pathway. [2]* Therapeutic Benefit: The incorporation of these NPAAs results in a molecule with high oral bioavailability and a relatively long half-life, making it an effective oral immunosuppressant. [16] The following diagram depicts the signaling pathway of GLP-1 and the mechanism by which semaglutide enhances its action.

Caption: GLP-1 signaling pathway and semaglutide's resistance to DPP-4.

Future Horizons: The Expanding Universe of NPAAs

The field of non-proteinogenic amino acids in drug discovery is continually evolving, driven by advances in synthetic chemistry and a deeper understanding of molecular biology. The future holds exciting prospects for the even more sophisticated use of these powerful building blocks.

-

Expansion of the NPAA Toolkit: The development of novel synthetic methods will continue to expand the repertoire of available NPAAs, offering an even greater diversity of chemical functionalities to explore. [18]* Computational Design: Advances in computational chemistry and machine learning will enable the more rational design of NPAA-containing peptides with optimized properties, reducing the need for extensive empirical screening. [19]* Novel Therapeutic Modalities: NPAAs are being explored for use in a wide range of therapeutic modalities beyond traditional peptides, including antibody-drug conjugates, peptidomimetics, and engineered proteins.

Conclusion: A New Era of Rational Drug Design

Non-proteinogenic amino acids have transcended their "unnatural" label to become indispensable tools in the modern drug discovery arsenal. Their ability to address the fundamental limitations of native peptides has paved the way for a new generation of more stable, potent, and convenient therapeutics. As our ability to synthesize and incorporate these unique building blocks with ever-increasing precision continues to grow, so too will their impact on human health. The journey beyond the canonical twenty has only just begun, and the future of rational drug design is bright with the promise of these remarkable molecules.

References

-

How to Write a Technical White Paper (2026 Guide). (2026, January 8). Venngage. [Link]

-

Semaglutide vs GLP-1: Key Differences Explained. Fella Health. [Link]

-

Writing Technical White Papers Guide. Launch Team. [Link]

-

What Is a White Paper? Types, Examples and How to Create One. (2023, April 18). TechTarget. [Link]

-

Drug Discovery Process. SciSpace. [Link]

-

Complete Step-by-Step Guide to Making a White Paper: Strategies and Tips. (2024, September 24). Accionmk. [Link]

-

Peptide Optimization. JPT. [Link]

-

How to Write a White Paper. [Link]

-

Structure and half-lives of native human GLP-1, liraglutide and... ResearchGate. [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020, September 18). Amino Acids, 52(10-12), 1207-1230. [Link]

-

Cyclosporine. [Link]

-

New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). [Link]

-

Therapeutic Peptides Workflow Resource Guide. Agilent. [Link]

-

Drug Pipeline Diagram. SciSpace. [Link]

-

Semaglutide seems to be more effective the other GLP-1Ras. Holst. [Link]

-

Top 10 Drug Discovery Process Flow Chart PowerPoint Presentation Templates in 2026. [Link]

-

Oral Semaglutide: A Review of the First Oral Glucagon-Like Peptide 1 Receptor Agonist. [Link]

-

neoral. accessdata.fda.gov. [Link]

-

Pharmacokinetics of cyclosporine G in patients with renal failure. (1988). Clinical Pharmacology & Therapeutics, 44(6), 658-664. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Drug Development Process Flowchart. (2022, May 16). EdrawMax Template. [Link]

-

Dot Language Graphviz. [Link]

-

GraphViz Examples and Tutorial. [Link]

-

Graphviz tutorial. (2021, January 14). YouTube. [Link]

-

Schematic flow chart summarizing the process of drug discovery and the... ResearchGate. [Link]

-

A Review of the Pharmacokinetics of Cyclosporin. (2022, November 15). IJFMR, 4(6). [Link]

-

caseywatts/graphviz-tutorial: how do I graphviz? oh I see! GitHub. [Link]

-

[Full text] Pharmacokinetic Disposition Difference Between Cyclosporine and Voclos. (2020, July 1). CPAA, 1195-1207. [Link]

-

Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs). (2024, February 25). StatPearls. [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020, September 18). Amino Acids, 52(10-12), 1207-1230. [Link]

-

(PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020, September 5). ResearchGate. [Link]

-

Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023, August 17). Antibiotics, 12(8), 1318. [Link]

-

Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules, 24(19), 3504. [Link]

-

F Lewis Dot Symbols: Mastering Electron Architecture to Decode Chemical Behavior. (2026, February 25). [Link]

-

Dot & Cross Diagrams | GCSE Chemistry Revision. Shalom Education. [Link]

-

Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (2021, May 4). Frontiers in Molecular Biosciences, 8. [Link]

-

Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. (2022, March 8). International Journal of Molecular Sciences, 23(6), 2946. [Link]

-

In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties. (2018, June 14). Frontiers in Chemistry, 6. [Link]

-

Dot-&-Cross Diagrams (Cambridge (CIE) AS Chemistry): Revision Note. (2025, June 18). Save My Exams. [Link]

-

Drawing dot structures (video). Khan Academy. [Link]

-

How to Draw Lewis Dot Diagrams & Examples – HSC Chemistry. Science Ready. [Link]

-

Physicochemical Heuristics for Identifying High Fidelity, Near-Native Structural Models of Peptide/MHC Complexes. (2022, April 24). Frontiers in Molecular Biosciences, 9. [Link]

-

Ranking protein-peptide binding affinities with protein language models. (2024, November 15). bioRxiv. [Link]

-

Peptides and Peptide Analogs to Inhibit Protein-Protein Interactions. (2025, August 9). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jpt.com [jpt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Semaglutide vs GLP-1: Key Differences Explained | Fella Health [fellahealth.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 10. novofrontier.ai [novofrontier.ai]

- 11. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]

- 12. Pharmacokinetics of cyclosporine G in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Semaglutide seems to be more effective the other GLP-1Ras - Holst - Annals of Translational Medicine [atm.amegroups.org]

- 15. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. GraphViz Examples and Tutorial [graphs.grevian.org]

- 17. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. Khan Academy [khanacademy.org]

Methyl 3-methoxy-2-(methylamino)propanoate molecular weight and formula

Physicochemical Profiling, Synthetic Methodology, and Application in Peptidomimetics

Executive Summary & Molecular Identity

Methyl 3-methoxy-2-(methylamino)propanoate is a highly specialized derivative of the amino acid Serine. Structurally, it represents a fully methylated serine core , featuring methylation at the nitrogen (N-Me), oxygen (O-Me), and carboxyl group (methyl ester).

In drug discovery, this molecule serves as a critical building block for peptidomimetics . Its specific substitution pattern confers resistance to proteolytic degradation and alters the hydrogen-bonding potential of peptide backbones, making it a valuable tool for modulating the pharmacokinetic properties of peptide-based therapeutics.

1.1 Core Identity Data

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Synonyms | N,O-Dimethylserine methyl ester; N-Me-O-Me-Ser-OMe |

| CAS Number | 7752-32-1 (Free base) |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

| SMILES | CNC(=O)OC (L-isomer) |

| InChI Key | AYRDGXXRMCPALV-UHFFFAOYSA-N |

1.2 Structural Taxonomy (Graphviz Visualization)

The following diagram deconstructs the molecule into its functional pharmacophores, highlighting the impact of each methylation site on chemical behavior.

Figure 1: Structural deconstruction of this compound illustrating functional modifications to the serine backbone.[1][2][3]

Physicochemical Properties

Understanding the physical behavior of this molecule is prerequisite to its use in organic synthesis. The N-methylation significantly lowers the boiling point compared to its non-methylated parent due to the removal of hydrogen bond donors.

| Property | Value / Prediction | Experimental Note |

| Physical State | Colorless to pale yellow oil | Hygroscopic; often handled as HCl salt (Solid). |

| Boiling Point | ~175°C (Predicted) | Distillable under reduced pressure. |

| Density | 0.98 - 1.02 g/cm³ | Denser than aliphatic amines due to oxygen content. |

| pKa (Amine) | ~7.8 - 8.2 | Slightly lower than Serine due to inductive effect of O-Me. |

| LogP | -0.5 (Approx) | More lipophilic than Serine (LogP -3.0), improving membrane permeability. |

| Solubility | High: MeOH, DCM, Water | Miscible in polar organic solvents. |

Synthetic Methodology

Rationale: While direct alkylation of serine is possible, it often leads to racemization or over-alkylation (quaternary ammonium salts). The protocol below utilizes a reductive amination approach on a protected serine derivative to ensure chiral integrity and mono-methylation.

3.1 Reaction Pathway

The synthesis proceeds from L-Serine methyl ester hydrochloride.[2]

Figure 2: Step-wise synthetic workflow designed to preserve stereochemistry at the alpha-carbon.

3.2 Detailed Protocol (Self-Validating)

Phase A: O-Methylation (The Critical Step) Note: Standard Williamson ether synthesis using strong bases (NaH) can cause racemization at the alpha-carbon. The Silver Oxide (Ag₂O) method is preferred for chiral substrates.

-

Reagents: N-Boc-L-Serine Methyl Ester (1.0 eq), Methyl Iodide (MeI, 5.0 eq), Silver(I) Oxide (Ag₂O, 2.0 eq).

-

Solvent: Acetonitrile (ACN) or DMF (Dry).

-

Procedure:

-

Dissolve N-Boc-Ser-OMe in ACN under Nitrogen atmosphere.

-

Add MeI followed by Ag₂O.

-

Stir at room temperature for 24-48 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.

-

Filter through Celite to remove silver salts. Concentrate in vacuo.

-

Phase B: N-Methylation (Reductive Amination)

-

Reagents: O-Methyl-Serine Methyl Ester (Free base), Formaldehyde (37% aq, 1.2 eq), NaBH₃CN (1.5 eq), Acetic Acid (catalytic).

-

Procedure:

-

Dissolve the amine in MeOH. Add Formaldehyde.[4] Stir for 30 mins to form the imine.

-

Add NaBH₃CN portion-wise.

-

Stir for 4-12 hours.

-

Quench: Add saturated NaHCO₃. Extract with DCM.

-

Purification: Silica gel chromatography (DCM:MeOH gradient).

-

Analytical Characterization

To validate the identity of C₆H₁₃NO₃ , the following spectral signatures must be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.75 (s, 3H): Methyl ester protons (-COOCH₃ ).

-

δ 3.35 (s, 3H): Methoxy protons (-OCH₃ ).

-

δ 2.45 (s, 3H): N-Methyl protons (-NCH₃ ).

-

δ 3.50-3.65 (m, 2H): Beta-protons (-CH-CH₂ -OMe).

-

δ 3.20 (t, 1H): Alpha-proton (-CH -COOMe).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated 148.17; Observed 148.2.

-

Fragment 88 m/z: Characteristic loss of the ester group (-COOMe).

-

Applications in Drug Development

This molecule is not merely a reagent; it is a conformational constraint tool .

-

Proteolytic Stability: The N-methyl group eliminates the amide proton, preventing proteases (like chymotrypsin) from recognizing the scissile bond.

-

Beta-Sheet Disruption: In peptide synthesis, incorporating this residue disrupts aggregation and beta-sheet formation, improving the solubility of hydrophobic peptides.

-

Blood-Brain Barrier (BBB) Permeability: The dual methylation (N and O) masks polar donors, significantly increasing the molecule's ability to cross the BBB via passive diffusion.

References

-

National Center for Biotechnology Information (PubChem). (2023). Compound Summary for C6H13NO3 (Isomeric Data). Retrieved from [Link]

-

Cheméo. (2023). Chemical Properties of Serine Derivatives. Retrieved from [Link]

Sources

Strategic Utilization of Serine Derivatives in Medicinal Chemistry

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The Chiral Hub of Drug Discovery

L-Serine is more than a proteinogenic amino acid; it is the "Swiss Army Knife" of the chiral pool. Its structural uniqueness lies in the coexistence of a nucleophilic primary hydroxyl group, an amine, and a carboxylic acid around a chiral center. For the medicinal chemist, serine offers three distinct strategic avenues:

-

The Scaffold: A precursor for chiral synthons (e.g., Garner’s aldehyde) to build complex natural products and peptidomimetics.

-

The Warhead: A target for covalent inhibitors (serine hydrolases) or a carrier for electrophilic traps.

-

The Mimetic: A structural template for signaling molecules like sphingosine-1-phosphate (S1P) and phosphoserine.

This guide moves beyond basic textbook definitions to explore the practical causality of serine manipulation, focusing on preventing racemization, optimizing protecting group strategies, and designing mechanism-based inhibitors.

Serine as a Pharmacophore & Warhead

Targeting Serine Hydrolases

Serine hydrolases (proteases, lipases, esterases) utilize a conserved catalytic triad (Ser-His-Asp). The nucleophilic serine hydroxyl attacks the substrate's carbonyl, forming a transient acyl-enzyme intermediate.

Medicinal Chemistry Strategy: To inhibit these enzymes, we design "suicide substrates" or transition-state analogs that trap the catalytic serine in a stable covalent bond.

-

Electrophilic Warheads: Boronic acids (e.g., Bortezomib), chloromethyl ketones, and fluorophosphonates.

-

Mechanism: The inhibitor mimics the natural substrate. The catalytic serine attacks the electrophile, but unlike the natural peptide bond, the resulting adduct cannot be hydrolyzed by water, permanently disabling the enzyme.

Visualization: Covalent Inhibition Mechanism

The following diagram illustrates the kinetic trap mechanism utilized by covalent serine protease inhibitors.

Figure 1: Kinetic mechanism of covalent serine protease inhibition. The inhibitor creates a stable adduct that resists hydrolysis, effectively removing the enzyme from the catalytic pool.

The Chiral Scaffold: Garner’s Aldehyde

The transformation of L-serine into Garner’s Aldehyde (N-Boc-N,O-isopropylidene-L-serinal) is a cornerstone reaction in asymmetric synthesis. It preserves the chiral center while providing a reactive aldehyde handle for chain extension (e.g., via Grignard or Wittig reactions).

The Racemization Challenge

The alpha-proton of N-protected amino aldehydes is acidic. Standard oxidation protocols (like Swern) often lead to racemization (10–20% ee loss) due to the basic conditions required for the elimination step.

The Solution (Causality):

-

Oxazolidine Ring: Tying the nitrogen and oxygen into a 5-membered ring (acetonide) restricts bond rotation and sterically shields the alpha-proton.

-

Dondoni’s Modification: When oxidizing the alcohol precursor to the aldehyde, replacing Triethylamine (Et3N) with the bulkier DIPEA (Hünig's base) during the Swern workup significantly reduces proton abstraction at the alpha-position, preserving optical purity (>98% ee).[1]

Case Study: Sphingosine-1-Phosphate (S1P) Modulators

Serine is the biosynthetic precursor to sphingolipids. This biological link allows serine derivatives to act as potent immunomodulators by targeting Sphingosine-1-Phosphate (S1P) receptors.

Fingolimod (FTY720)

Fingolimod is a structural analog of sphingosine, synthesized to treat Multiple Sclerosis.[2][3][4]

-

Mechanism: It is a pro-drug. In vivo, it is phosphorylated by sphingosine kinase 2.[5] The resulting phosphate mimics S1P, binding to S1P receptors (S1P1,3,4,[4]5) on lymphocytes.[2][6] This induces receptor internalization, effectively "trapping" lymphocytes in lymph nodes and preventing them from attacking the CNS.[4][6]

-

Structural Homology: The 2-amino-1,3-propanediol headgroup of Fingolimod is directly superimposable on the serine headgroup.

Visualization: Fingolimod Pathway

Figure 2: Mechanism of Action for Fingolimod.[5] The drug hijacks the serine-dependent sphingolipid signaling pathway.

Experimental Protocols

Protocol A: Synthesis of Garner’s Aldehyde (Dondoni Modification)

Objective: Synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate without racemization.

Reagents:

-

N-Boc-L-Serine methyl ester

-

DIBAL-H (Reduction)[1]

-

Oxalyl chloride / DMSO (Swern)

-

DIPEA (Critical Base)

Step-by-Step Methodology:

-

Acetonide Formation (Protection):

-

Dissolve N-Boc-L-Serine methyl ester in acetone/benzene.

-

Add DMP and catalytic BF3[7]·Et2O. Stir at RT until TLC shows conversion to the oxazolidine.

-

Why: This locks the conformation and protects both the amine and hydroxyl groups simultaneously.

-

-

Reduction to Alcohol:

-

Cool the oxazolidine ester solution to -78°C under Argon.

-

Add DIBAL-H (2 equiv) dropwise.

-

Control: Do not allow temperature to rise above -70°C to prevent ring opening.

-

Quench with methanol and Rochelle's salt. Isolate the intermediate alcohol (Garner's Alcohol).

-

-

Swern Oxidation (The Critical Step):

-

To oxalyl chloride in DCM at -78°C, add DMSO dropwise. Stir 15 min.

-

Add Garner's Alcohol (dissolved in DCM) slowly. Stir 30 min.

-

Add DIPEA (3-4 equiv) dropwise. Note: Use DIPEA instead of Et3N to minimize alpha-proton abstraction.

-

Allow to warm to -10°C over 1 hour.

-

Quench with water and extract.

-

Validation:

-

1H NMR: Check for the aldehyde proton (~9.5 ppm) and the absence of the alcohol.

-

Chiral HPLC: Compare against a racemic standard. Expected ee > 98%.

Protocol B: Data Summary of Serine Protecting Groups

| Protecting Group | Stability (Acid) | Stability (Base) | Removal Condition | Suitability for Serine |

| Boc (t-Butyloxycarbonyl) | Low (Cleaves) | High | TFA or HCl/Dioxane | Excellent. Prevents N-acylation side reactions. |

| Fmoc (Fluorenylmethoxycarbonyl) | High | Low (Cleaves) | Piperidine (20%) | Good for solid-phase synthesis; avoids acid steps. |

| Acetonide (N,O-isopropylidene) | Low | High | Lewis Acid / Aqueous Acid | Best for Garner's Aldehyde. Locks conformation. |

| TBDMS (Silyl Ether) | Moderate | Moderate | TBAF (Fluoride) | Useful for protecting the side-chain -OH specifically. |

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

Dondoni, A., & Perrone, D. (2004). Synthesis of N-Boc-L-Serinal Acetonide (Garner's Aldehyde).[7][9] Organic Syntheses, 77, 64. Link

-

Brinkmann, V., et al. (2002). FTY720: alteration of lymphocyte traffic for treatment of autoimmune disease. Nature Reviews Drug Discovery, 1, 824–825. Link

-

Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link

-

Rogerson, D. T., et al. (2015). Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog.[10][11] Nature Chemical Biology, 11, 496–503. Link

Sources

- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. What is the mechanism of Fingolimod Lauryl Sulfate? [synapse.patsnap.com]

- 5. brieflands.com [brieflands.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Biosynthesis and Genetic Encoding of Non-hydrolyzable Phosphoserine into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Beta-amino acid ester derivatives literature review

An In-depth Technical Guide to the Synthesis and Application of Beta-Amino Acid Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-amino (β-amino) acids and their ester derivatives are non-proteinogenic building blocks of immense interest in medicinal chemistry and materials science.[1][2][3] Characterized by an additional carbon atom in their backbone compared to their α-amino acid counterparts, they confer unique structural and physiological properties to molecules into which they are incorporated.[4][5][6] This guide provides a comprehensive overview of the core synthetic methodologies for preparing β-amino acid esters, including classical, asymmetric, and biocatalytic approaches. It delves into their structural properties and explores their critical applications in drug development as peptidomimetics with enhanced proteolytic stability and in the creation of functional polymers for advanced drug and gene delivery systems.[4][7][8] Detailed experimental protocols and comparative data are presented to offer field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Beta-Amino Acid Ester Scaffold

The therapeutic potential of many peptide-based drugs is often hampered by their poor metabolic stability, primarily due to rapid degradation by proteases.[4][9] A powerful strategy to overcome this limitation is the use of peptidomimetics, which involves incorporating non-natural amino acids to alter the peptide backbone.[4][5] β-amino acids are exemplary in this regard. The presence of an additional methylene group in their structure disrupts the typical peptide bond arrangement recognized by proteases, thereby conferring significant resistance to enzymatic hydrolysis.[4][][11]

Esterification of the carboxylic acid moiety further modulates the physicochemical properties of these building blocks, impacting their solubility, reactivity, and pharmacokinetic profiles.[12][13][14] These derivatives serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including antiviral, anticancer, antibacterial, and antifungal agents.[2][15][16] Furthermore, the polymerization of specific β-amino acid esters leads to the formation of Poly(β-amino esters) (PBAEs), a class of biodegradable and pH-responsive polymers with extensive applications in gene therapy and controlled drug release.[7][8][17][18]

This guide offers an in-depth exploration of the synthesis, properties, and applications of β-amino acid ester derivatives, designed to equip researchers with the foundational knowledge and practical methodologies required to harness the potential of this versatile chemical scaffold.

Core Synthetic Methodologies

The synthesis of β-amino acid esters can be achieved through several distinct pathways. The choice of method is often dictated by the desired stereochemistry, substrate scope, scalability, and the availability of starting materials.

Overview of Synthetic Pathways

The primary strategies for synthesizing β-amino acid esters involve either constructing the carbon backbone through C-C or C-N bond formation or modifying existing α-amino acid scaffolds.

Caption: Major synthetic pathways to β-amino acid esters.

Classical Synthetic Approaches

-

Homologation of α-Amino Acids: The Arndt-Eistert synthesis is a reliable and well-established method for the one-carbon homologation of carboxylic acids.[1][19] This makes it particularly suitable for converting readily available N-protected α-amino acids into their β-amino acid counterparts, which can then be esterified. The process involves converting the α-amino acid to an acid chloride, reacting it with diazomethane to form a diazoketone, and then performing a Wolff rearrangement in the presence of an alcohol to yield the β-amino acid ester directly.[1]

-

Aza-Michael (Conjugate) Addition: This is a highly atom-economical method that involves the direct addition of a nitrogen nucleophile (like an amine or carbamate) to an α,β-unsaturated ester.[1][20] The reaction is often catalyzed by a Lewis acid or a base. This approach is powerful for its directness but requires careful control to prevent side reactions, such as double additions.[15]

-

Addition of Enolates to Imines: This category includes cornerstone reactions like the Mannich and Reformatsky reactions.

-

Mannich Reaction: A three-component reaction involving an amine, a non-enolizable aldehyde, and a compound with an acidic proton (like a silyl ketene acetal derived from an ester).[1][2][20] This method is highly versatile for creating substituted β-amino esters.

-

Reformatsky Reaction: Involves the addition of an organozinc enolate (derived from an α-halo ester) to an imine. This method is particularly useful for synthesizing β-amino esters with substitution at the α-position.

-

Asymmetric Synthesis Strategies

For applications in drug development, obtaining enantiomerically pure compounds is critical.[21][22][23] Asymmetric synthesis of β-amino acid esters is therefore a major focus of modern research.

-

Catalytic Asymmetric Synthesis: This is the most elegant approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

-

Transition Metal Catalysis: Chiral complexes of rhodium, ruthenium, nickel, and palladium have been successfully employed in asymmetric hydrogenations of enamines, conjugate additions, and aminocarbonylations to produce chiral β-amino esters with high enantioselectivity.[2][24][25][26]

-

Organocatalysis: Small, chiral organic molecules (e.g., cinchona alkaloids, proline derivatives) have emerged as powerful catalysts for enantioselective Mannich and Michael reactions.[21][27] These methods avoid potentially toxic heavy metals and are often performed under mild conditions.

-

-

Enzymatic and Biocatalytic Methods: Enzymes offer unparalleled stereoselectivity under environmentally benign conditions. Lipases are particularly effective for the kinetic resolution of racemic β-amino acid esters.[23][28][29][30] In a typical resolution, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of both enantiomers in high optical purity.[29]

Comparative Analysis of Synthetic Methods

The selection of a synthetic route depends on a trade-off between stereocontrol, yield, cost, and scalability.

| Method | Key Advantages | Key Limitations | Typical Stereocontrol |

| Arndt-Eistert Homologation | Utilizes readily available α-amino acids; stereochemistry is retained.[1][19] | Use of hazardous diazomethane; multi-step process.[26] | Excellent (if starting material is pure) |

| Aza-Michael Addition | High atom economy; direct C-N bond formation.[1] | Can be difficult to make asymmetric; potential for side products.[15] | Variable; requires chiral catalyst/auxiliary |

| Asymmetric Mannich Reaction | High convergence; can create multiple stereocenters. | Requires pre-formation of imines or enolates. | Good to Excellent |

| Enzymatic Kinetic Resolution | Exceptional enantioselectivity (ee >99%); mild, green conditions.[28][29] | Maximum theoretical yield is 50% for each enantiomer; requires screening of enzymes. | Excellent |

| Catalytic Asymmetric Hydrogenation | High efficiency and enantioselectivity.[2] | Requires specialized catalysts and high-pressure equipment. | Excellent |

Applications in Drug Development and Materials Science

The unique properties of β-amino acid esters make them valuable in several high-impact areas.

Peptidomimetics and Enhanced Drug Stability

The primary application of chiral β-amino acids is in the design of peptidomimetics.[4][5][9] By replacing α-amino acids with their β-analogs, researchers can create peptides that adopt stable, predictable secondary structures (like helices and turns) while being resistant to degradation by peptidases.[1][4][16] This enhanced stability translates to a longer biological half-life and improved therapeutic efficacy.[][11]

Caption: Workflow for enzymatic kinetic resolution of a β-amino ester.

Materials:

-

Racemic β-amino carboxylic ester hydrochloride salt (1.0 eq)

-

Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase from Burkholderia cepacia (lipase PSIM)

-

Tert-butyl methyl ether (t-BuOMe) or Isopropyl ether (iPr2O) as solvent

-

Triethylamine (Et3N) (1.0-1.2 eq)

-

Deionized Water (0.5-1.0 eq)

-

Dichloromethane (DCM) and saturated sodium bicarbonate solution for workup

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the racemic β-amino ester hydrochloride (1.0 eq) in the chosen organic solvent (e.g., iPr2O), add triethylamine (1.0-1.2 eq) and stir for 10 minutes at room temperature to liberate the free amine. [29]2. Add deionized water (0.5-1.0 eq) as the nucleophile for the hydrolysis reaction. [28]3. Add the immobilized lipase (typically 50-100% by weight of the substrate).

-

Heat the suspension to the optimal temperature for the enzyme (e.g., 45-60°C) and stir vigorously. [28][29]5. Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing the enantiomeric excess (ee) of the remaining ester and the formed acid using chiral HPLC or GC. The ideal endpoint is at or near 50% conversion to achieve the highest possible ee for both products.

-

Once ~50% conversion is reached, cool the reaction to room temperature and filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

-

Transfer the filtrate to a separatory funnel. The unreacted ester can be separated from the amino acid product via acid/base extraction.

-

Extract the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the unreacted amino ester into the aqueous phase.

-

The amino acid product, being zwitterionic, may require careful pH adjustment to facilitate its separation. Alternatively, the solvent can be evaporated and the residue separated by column chromatography.

-

-

Isolation of Unreacted Ester: Neutralize the acidic aqueous layer with a base (e.g., NaHCO3) and extract with DCM. Dry the organic layers over Na2SO4, filter, and concentrate under reduced pressure to yield the enantioenriched ester. [29]9. Isolation of Product Acid: Process the appropriate layer from the initial workup to isolate the enantioenriched amino acid. [29] Self-Validation: The success of the resolution is confirmed by chiral HPLC/GC analysis, which should show high enantiomeric excess (ideally >95%) for both the recovered ester and the product acid. The chemical yields for each should approach the theoretical maximum of 50%. [29]

Conclusion and Future Outlook

Beta-amino acid ester derivatives stand as a cornerstone of modern medicinal chemistry and polymer science. The continuous development of novel synthetic methods, particularly in asymmetric catalysis and biocatalysis, has made a vast array of these chiral building blocks more accessible than ever. Their proven ability to enhance the metabolic stability and modulate the structural properties of peptides ensures their continued importance in the development of next-generation therapeutics. [4][5][] Future research will likely focus on several key areas:

-

Greener Synthesis: Expanding the use of biocatalysis and metal-free organocatalysis to reduce environmental impact and cost. [15][18][21]* Novel Polymer Architectures: Designing new PBAEs with advanced functionalities for highly targeted and responsive drug and gene delivery systems. [8][31]* Expanded Chemical Diversity: Developing methods to synthesize β-amino esters with more complex and diverse side chains to explore a wider range of chemical and biological space. [11][32] As our understanding of molecular recognition and disease pathology deepens, the rational design and synthesis of molecules incorporating β-amino acid ester derivatives will undoubtedly lead to the discovery of novel drugs and advanced materials with significant therapeutic impact. [16][33]

References

-

Forgó, P., & Forró, E. (2020). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. [Link]

-

Zhang, N., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. [Link]

-

Li, P., et al. (2013). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. MDPI. [Link]

-

Juaristi, E., & Soloshonok, V. A. (2005). Chemical process synthesis of beta-amino acids and esters. PubMed. [Link]

-

Gu, P., & Asymmetric Catalytic Synthesis of γ-Unsaturated β-Amino Acid Derivatives. (n.d.). A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. Scilit. [Link]

-

Moisă, M. E., et al. (n.d.). STEREOSELECTIVE ENZYMATIC SYNTHESIS OF β-AMINO ACID DERIVATIVES. Babeş-Bolyai University. [Link]

-

Pál, A., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]

-

Li, Y., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

- Hoekstra, W. J., et al. (n.d.). Method for the preparation of a chiral-beta-amino ester.

-

Johnson, J. S. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Scholarly Repository. [Link]

-

Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Sharma, A., et al. (2015). Enantioselective synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

van Rantwijk, F., & Sheldon, R. A. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

- Hoekstra, W. J., et al. (n.d.). SYNTHESIS OF CHIRAL BETA AMINO ACIDS.

-

Fairlie, D. P., et al. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

-

Anderson, D. G., et al. (2006). Synthesis of Poly(β-amino ester)s with Thiol-Reactive Side Chains for DNA Delivery. Journal of the American Chemical Society. [Link]

-

Kaźmierczak-Barańska, J., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

-

ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.[Link]

-

Ríos-Guerra, F., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Beilstein Journal of Organic Chemistry. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois. [Link]

-

ResolveMass Laboratories Inc. (2024). Introduction to Poly(β-amino esters): Structure and Properties. ResolveMass Laboratories Inc.[Link]

-

Liu, S., et al. (2019). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. University of Groningen research portal. [Link]

-

Batool, S., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. [Link]

-

Hashem, M. S., et al. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Publishing. [Link]

-

Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ACS Publications. [Link]

-

Geng, P., et al. (2008). Synthesis, Transport and Pharmacokinetics of 5′-Amino Acid Ester Prodrugs of 1-β-d-Arabinofuranosylcytosine. Molecular Pharmaceutics. [Link]

-

Geng, P., et al. (2009). Synthesis, transport and pharmacokinetics of 5'-amino acid ester prodrugs of 1-beta-D-arabinofuranosylcytosine. PubMed. [Link]

-

Fairlie, D. P., et al. (2025). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

-

Lebrun, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich. [Link]

-

Bentham Science. (n.d.). β-Amino Acids: Versatile Peptidomimetics. Bentham Science. [Link]

-

ResearchGate. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

-

Mandić, Z., & Nigović, B. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Acta Pharmaceutica. [Link]

-

ResearchGate. (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Waingeh, V., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. [Link]

-

Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

-

Wilson, J. T., & Green, J. J. (2022). Poly(beta-amino esters): applications in immunology. Advanced Drug Delivery Reviews. [Link]

-

ResearchGate. (n.d.). Synthesis, Transport and Pharmacokinetics of 5 '-Amino Acid Ester Prodrugs of 1-beta-D-Arabinofuranosylcytosine. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. mmsl.cz [mmsl.cz]

- 7. resolvemass.ca [resolvemass.ca]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 11. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, transport and pharmacokinetics of 5'-amino acid ester prodrugs of 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines [mdpi.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

- 22. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 24. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 26. chemistry.illinois.edu [chemistry.illinois.edu]

- 27. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 28. Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. ethz.ch [ethz.ch]

- 33. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]

Methyl 3-methoxy-2-(methylamino)propanoate supplier and pricing

The following technical guide details the supply landscape, pricing analysis, and synthesis protocols for Methyl 3-methoxy-2-(methylamino)propanoate (CAS 7752-32-1).

Supply Chain, Synthesis, and Application in Drug Discovery[1]

Executive Summary

This compound (CAS 7752-32-1), also known as

Due to its niche application, commercial availability is limited to "Make-to-Order" (MTO) or small-scale research catalogs.[1] Current market analysis indicates a high cost-per-gram exceeding $4,000 USD when extrapolated from milligram-scale pricing, driving many research programs to adopt in-house synthesis strategies.[1]

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | |

| CAS Number | 7752-32-1 |

| Molecular Formula | C |

| Molecular Weight | 147.17 g/mol |

| Physical State | Colorless to pale yellow oil (hygroscopic) |

| Solubility | Soluble in MeOH, DCM, THF; Moderate water solubility |

| Key Impurities | Methyl 3-methoxypropionate (des-amino), Serine methyl ester (des-methyl) |

Supply Chain & Pricing Analysis

3.1. Commercial Availability

This compound is not a commodity chemical.[2] It is classified as a Tier 3 Research Chemical , meaning it is rarely held in stock and usually synthesized upon request.[1]

-

Primary Suppliers: Specialized building block vendors such as BLD Pharm , Enamine , and WuXi AppTec (custom synthesis division).[1]

-

Lead Time: Typically 4–6 weeks for >1g quantities.

3.2. Cost Analysis (2025/2026 Estimates)

Pricing is non-linear and heavily dependent on purity requirements (chiral vs. racemic).[1]

| Quantity | Estimated Price (USD) | Unit Cost (USD/g) | Notes |

| 50 mg | $229.00 | $4,580 | Catalog price (High purity) |

| 1 g | $1,200 - $1,800 | $1,200 | Custom synthesis quote range |

| 10 g | $5,000 - $7,500 | $500 | Bulk discount threshold |

Strategic Insight: For requirements exceeding 5 grams , in-house synthesis or outsourcing to a CRO for a dedicated batch is significantly more cost-effective than purchasing catalog amounts.[1]

Technical Synthesis Guide (The "Make" Strategy)

Given the high cost and scarcity, synthesizing this compound in-house is a viable strategy for drug discovery teams.[1] Below are two field-proven routes: a Chiral Route (for stereoselective applications) and a Racemic Route (for initial SAR screening).[1]

4.1. Synthesis Workflow Diagram

Caption: Figure 1. Dual synthesis pathways. The top Blue path preserves chirality for drug development; the bottom Red path is cost-effective for bulk racemic needs.

4.2. Protocol A: Stereoselective Synthesis (Targeting L-Isomer)

This route uses Silver Oxide (

Reagents:

-

L-Serine methyl ester hydrochloride (1.0 eq)[1]

-

Trityl chloride (Trt-Cl) (1.1 eq)[1]

-

Methyl Iodide (MeI) (Excess)[1]

-

Silver(I) Oxide (

) (2.0 eq)[1] -

Sodium Cyanoborohydride (

)[1][3]

Step-by-Step Methodology:

-

N-Protection: Dissolve L-Serine methyl ester in DCM. Add TEA (2.5 eq) and Trt-Cl (1.1 eq) at 0°C. Stir for 4h. The bulky Trityl group prevents N-methylation in the next step.

-

O-Methylation (The Critical Step):

-

N-Deprotection: Treat with 1% TFA in DCM for 30 mins to remove the Trityl group. Neutralize with saturated

. -

N-Methylation:

-

Dissolve the

-methyl-serine methyl ester in MeOH. -

Add Formaldehyde (37% aq, 1.0 eq) and stir for 30 mins to form the imine.

-

Add

(1.5 eq) and stir for 2h. -

Purification: Flash chromatography (EtOAc/Hexane).[1]

-

4.3. Protocol B: Racemic Synthesis (Industrial/Bulk)

For applications where chirality is not a prerequisite (e.g., initial fragment screening), this route is 10x cheaper.[1]

-

Bromination-Methoxylation: React Methyl Acrylate with NBS in Methanol. This performs an electrophilic addition across the double bond, placing the Methoxy group at the beta-position and Bromine at the alpha-position.[1]

-

Displacement: Treat the intermediate (Methyl 2-bromo-3-methoxypropionate) with excess Methylamine (2M in THF) at 0°C. The amine displaces the bromide via

. -

Yield: Typically 40–60% overall.

Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following QC parameters are mandatory.

| Test | Acceptance Criteria | Purpose |

| 1H NMR (CDCl3) | Confirm structure and methylation sites.[1] | |

| Chiral HPLC | > 98% ee (Enantiomeric Excess) | Critical for biological assays.[1] Use Chiralpak AD-H column. |

| Residual Silver | < 10 ppm | If using Protocol A (Ag2O route). Toxic to biological assays. |

Application in Drug Development

This molecule acts as a "conformationally constrained" serine surrogate.

-

Metabolic Stability: The

-methyl group blocks the amide bond from enzymatic cleavage by peptidases. -

Membrane Permeability: Capping both polar N and O termini with methyl groups significantly increases lipophilicity (

), improving blood-brain barrier (BBB) penetration.[1] -

Alzheimer's Research: Analogs of this compound (e.g., 3-amino-1-propanesulfonic acid prodrugs) have been investigated for preventing amyloid aggregation [2].[1]

References

-

Synthesis of O-methyl-L-serine derivatives. Journal of Organic Chemistry. (1998). Method for mild O-methylation using Ag2O.

-

Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid. Google Patents. (2007).[1] Discusses amino acid prodrug strategies.

-

Organic Syntheses Procedure: Preparation of amino acid methyl esters. Organic Syntheses. General esterification protocols.

Sources

Engineering the Next Generation of Peptide Therapeutics: A Technical Guide to Novel Amino Acid Intermediates

By: Senior Application Scientist

The Mechanistic Imperative for Non-Canonical Architectures

For decades, peptide drug discovery has been constrained by the inherent limitations of the 20 proteinogenic building blocks. While 1 provide high target specificity, linear peptides synthesized from them suffer from poor gastrointestinal stability, rapid proteolytic degradation, and an inability to cross cell membranes[1]. Furthermore, the synthesis of long or hydrophobic sequences is frequently derailed by on-resin aggregation[2].

To overcome these barriers, the field has shifted toward the strategic incorporation of non-canonical amino acids (ncAAs). By introducing engineered intermediates—specifically pseudoproline dipeptides for synthesis optimization and olefinic ncAAs for structural locking—we can fundamentally alter both the thermodynamic behavior of the growing peptide chain and the pharmacokinetic profile of the final therapeutic[2].

Disrupting Aggregation: The Pseudoproline Dipeptide Strategy

Causality & Mechanism

During Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain often undergoes interchain hydrogen bonding, forming highly stable β-sheet aggregates. This creates massive steric hindrance, effectively shielding the N-terminal amine from incoming activated amino acids and dropping coupling efficiency to near zero[3].

3 solve this thermodynamic bottleneck. Derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys), these intermediates feature a reversibly protected oxazolidine or thiazolidine ring[3]. The cyclic structure imposes a severe conformational "kink" in the peptide backbone, favoring cis-amide bond formation over the standard trans configuration[3]. This physical kink disrupts the hydrogen bond network, preventing β-sheet formation, enhancing solvation, and restoring rapid acylation kinetics[4].

Mechanism of pseudoproline dipeptides in disrupting β-sheet aggregation during SPPS.

Self-Validating Protocol: Pseudoproline Insertion

Objective: Synthesize a highly hydrophobic 35-mer peptide prone to aggregation at residue 15.

-

Sequence Analysis & Selection: Identify a Ser, Thr, or Cys residue within the aggregation zone (e.g., positions 12-18). Select the corresponding pre-formed dipeptide (e.g., Fmoc-Leu-Thr(ΨMe,Me pro)-OH).

-

Causality: We use a pre-formed dipeptide because the oxazolidine ring creates intense steric hindrance at its own nitrogen. Attempting to couple the next amino acid directly to a resin-bound pseudoproline is kinetically unfavorable.

-

-

Coupling Reaction: Swell the resin in DMF. Add 3 equivalents of the pseudoproline dipeptide, activated with DIC/Oxyma Pure for 2 hours at room temperature.

-

Self-Validating Checkpoint 1 (Kaiser Test): Perform a Kaiser test. A yellow/colorless bead indicates complete coupling. A blue bead indicates free amines remain. Validation logic: If blue, the aggregation is too severe for standard coupling; re-couple using a highly reactive uronium salt (HATU/DIPEA) to force the reaction.

-

Self-Validating Checkpoint 2 (UV Monitoring): Monitor the subsequent Fmoc deprotection step via UV absorbance at 301 nm. Validation logic: A sharp, rapid UV peak confirms the pseudoproline successfully disrupted the β-sheet, restoring normal solvation. A broad, tailing peak indicates persistent aggregation.

-

Global Deprotection: Treat the resin with standard cleavage cocktail (TFA/TIS/H2O 95:2.5:2.5).

-

Causality: The highly acidic TFA simultaneously cleaves the peptide from the resin and hydrolyzes the oxazolidine ring, seamlessly restoring the native Ser/Thr/Cys residue without requiring a separate deprotection step[3].

-

Conformational Locking: Olefinic ncAAs and Peptide Stapling

Causality & Mechanism

Short linear peptides rarely maintain their bioactive α-helical conformations in aqueous solution, resulting in high entropic penalties upon target binding and rapid degradation by endogenous proteases[5].

To solve this, we utilize 5[5]. This technique replaces two non-interacting canonical amino acids with unnatural α-methyl, α-alkenyl amino acids (e.g., S5 and R8)[6]. Positioned at i, i+4 (one helical turn) or i, i+7 (two helical turns), these ncAAs are cross-linked via Ruthenium-catalyzed ring-closing metathesis (RCM)[5]. The α-methyl group restricts the backbone dihedral angles, pre-organizing the helix, while the covalent hydrocarbon bridge physically locks the conformation, shielding the amide backbone from proteolytic enzymes[5].

Workflow for synthesizing all-hydrocarbon stapled peptides via ring-closing metathesis.

Self-Validating Protocol: On-Resin Peptide Stapling

Objective: Generate an i, i+4 stapled peptide targeting a protein-protein interaction (PPI) interface.

-

ncAA Incorporation: Synthesize the peptide via SPPS, incorporating Fmoc-(S)-2-(4'-pentenyl)alanine (S5) at positions i and i+4.

-

Causality: The α-methyl group of S5 creates significant steric bulk. Standard DIC/Oxyma coupling will fail. You must use highly efficient coupling reagents (HATU/HOAt) and extend coupling times to 3 hours to ensure complete acylation.

-

-

Resin Preparation: Wash the resin extensively with 1,2-dichloroethane (DCE) and bubble with argon gas for 15 minutes.

-

Causality: DCE provides optimal swelling for polystyrene-based resins while remaining completely inert to the ruthenium catalyst. Argon purging removes oxygen, which would rapidly deactivate the metathesis catalyst.

-

-

Ring-Closing Metathesis (RCM): Add a 10 mM solution of Grubbs I catalyst in DCE to the resin. React for 2 hours at room temperature under argon. Repeat this step once with fresh catalyst.

-

Self-Validating Checkpoint (Micro-cleavage & LC-MS): Withdraw a 5 mg aliquot of resin. Cleave the peptide using a micro-TFA cocktail (100 µL) for 1 hour. Precipitate in cold ether, dissolve in ACN/H2O, and analyze via LC-MS.

-

Validation logic: The metathesis reaction releases one molecule of ethylene gas. The LC-MS must show a precise mass shift of [M - 28.05] Da compared to the linear precursor. If the unshifted mass [M] is still present, the cyclization is incomplete. Do not proceed to global cleavage; instead, re-swell the bulk resin in DCE and perform a third Grubbs catalyst treatment.

-

Quantitative Synthesis Metrics

The integration of novel amino acid intermediates fundamentally alters the yield, purity, and biophysical properties of the resulting peptides. The table below summarizes the expected quantitative shifts when transitioning from canonical SPPS to advanced ncAA methodologies.

| Analytical Metric | Canonical SPPS (Difficult Sequence) | Pseudoproline-Assisted SPPS | Hydrocarbon Stapled Peptide |

| Average Coupling Efficiency | < 70% (Post-aggregation) | > 98% (Maintained throughout) | > 95% (Requires HATU activation) |

| Crude Purity (HPLC) | 10% - 30% | 75% - 90% | 60% - 85% |

| Solution Helicity (CD Spectroscopy) | < 15% (Random Coil) | N/A (Linear post-cleavage) | > 80% (Locked α-helix) |

| Proteolytic Half-Life (Serum) | 5 - 15 Minutes | 5 - 15 Minutes | 12 Hours to > 3 Days |

| Cell Membrane Permeability | Negligible | Negligible | High (Targeting intracellular PPIs) |

Conclusion

The transition from canonical peptides to engineered peptidomimetics is no longer optional for modern drug discovery; it is a structural necessity. By leveraging pseudoproline dipeptides, chemists can bypass the thermodynamic dead-ends of β-sheet aggregation, enabling the synthesis of previously "impossible" sequences[4]. Simultaneously, the use of olefinic unnatural amino acids for hydrocarbon stapling addresses the fundamental pharmacokinetic flaws of linear peptides, unlocking intracellular targets that were historically deemed undruggable[7]. Mastery of these novel intermediates, validated through rigorous in-process analytical checkpoints, is the defining hallmark of advanced peptide engineering.

References

- Title: Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield Source: ChemPep URL

- Title: Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis Source: Merck Millipore URL

- Title: Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids Source: ResearchGate / Chimia URL

- Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery Source: ACS Medicinal Chemistry Letters URL

- Title: Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction Source: RHHZ URL

- Title: Designing stapled peptides to inhibit protein-protein interactions Source: Edinburgh Research Explorer URL

- Title: Hydrocarbon Stapled & Constrained Peptides Source: AnaSpec URL

Sources

Methodological & Application

Reaction conditions for hydrolysis of methyl 3-methoxy-2-(methylamino)propanoate

An In-Depth Guide to the Hydrolysis of Methyl 3-methoxy-2-(methylamino)propanoate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the hydrolysis of this compound to its corresponding carboxylic acid, 3-methoxy-2-(methylamino)propanoic acid. This guide delves into the underlying chemical principles, offers detailed, field-proven protocols, and discusses critical process optimization parameters.